molecular formula C24H22N2O5S2 B1139099 2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid CAS No. 1164500-72-4

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

Katalognummer B1139099
CAS-Nummer: 1164500-72-4
Molekulargewicht: 482.57
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ML-145 is an antagonist of G protein-coupled receptor 35 (GPR35). It inhibits β-arrestin recruitment induced by the GPR35 agonists zaprinast, cromolyn, and pamoic acid in HEK293 cells expressing the human receptor (EC50s = 26, 22, and 8.3 nM, respectively). ML-145 inhibits constitutive and agonist-mediated D-myo-inositol-1-phosphate (IP1) accumulation in cells expressing human, but not rat, GPR35 in a concentration-dependent manner.
Selective GPR35 antagonist
ML 145 acts as an antagonist for GPR35 which is used in the the treatment of disorders affecting the stomach as well as the immune system.
Selective antagonist for the GPR35 orphan receptor GPCR (IC50 = 20.1 nM). Over 1000-fold more selective for GPR35 compared to GPR55 antagonists.

Wissenschaftliche Forschungsanwendungen

Application in GPR35 Antagonism

Scientific Field

This application falls under the field of Pharmacology and Biochemistry .

Summary of the Application

ML 145 is a selective antagonist for the GPR35 orphan receptor GPCR . It has an IC50 value of 20.1 nM, indicating its high affinity for the GPR35 receptor . It is over 1000-fold more selective for GPR35 compared to GPR55 antagonists .

Methods of Application

The compound is soluble to 100 mM in DMSO . The exact experimental procedures would depend on the specific research context, but generally, ML 145 would be dissolved in DMSO and then added to biological samples (like cell cultures) to study its effects on GPR35 activity .

Results or Outcomes

The results of using ML 145 as a GPR35 antagonist have not been detailed in the source . However, given its high selectivity for GPR35, it can be inferred that it would effectively inhibit GPR35 activity in biological samples .

Application in Machine Learning-Inspired Battery Material Innovation

Scientific Field

This application falls under the field of Materials Science and Energy Storage .

Summary of the Application

Machine learning (ML) techniques have been a powerful tool responsible for many new discoveries in materials science in recent years. In the field of energy storage materials, particularly battery materials, ML techniques have been widely utilized to predict and discover materials’ properties .

Methods of Application

The exact experimental procedures would depend on the specific research context, but generally, ML techniques would be used to analyze data and make predictions about the properties of battery materials .

Results or Outcomes

The results of using ML techniques in battery material innovation have not been detailed in the source . However, given the wide utilization of ML techniques in this field, it can be inferred that they have contributed significantly to the advancement of battery materials .

Application in Iridium-Catalyzed Polymerization

Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The compound is used in the iridium-catalyzed polymerization of benzoic acids and internal diynes . This is a new route for constructing high molecular weight polynaphthalenes without the constraint of monomer stoichiometry .

Methods of Application

The polycoupling reactions of benzoic acid and its derivatives with 4,4′-(1,6-hexylenedioxy)bis(diphenylacetylene) proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

Results or Outcomes

The reaction generates multisubstituted polynaphthalenes with high molecular weights (Mw up to 228,700) in high yields (up to 98%) .

Application in Hydroxyl Radical Reactions

Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

Density functional theory was used to study the mechanism and kinetics of benzoic acid with hydroxyl radicals in both gas and aqueous phases .

Methods of Application

The exact experimental procedures would depend on the specific research context, but generally, density functional theory would be used to analyze the reactions .

Results or Outcomes

The results show that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .

Eigenschaften

IUPAC Name

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFMYJWNXSFLKQ-QIROLCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

Citations

For This Compound
10
Citations
Z Neetoo-Isseljee, AE MacKenzie, C Southern… - … of Pharmacology and …, 2013 - ASPET
Drugs targeting the orphan receptor GPR35 have potential therapeutic application in a number of disease areas, including inflammation, metabolic disorders, nociception, and …
Number of citations: 36 jpet.aspetjournals.org
L Jenkins, N Harries, JE Lappin, AE MacKenzie… - … of Pharmacology and …, 2012 - ASPET
Variation in pharmacology and function of ligands at species orthologs can be a confounding feature in understanding the biology and role of poorly characterized receptors. Substantial …
Number of citations: 50 jpet.aspetjournals.org
IL Jenkins - Journal of The Royal Naval Medical Service, 1999 - jrnms.bmj.com
Drugs targeting the orphan receptor GPR35 have potential therapeutic application in a number of disease areas, including inflammation, metabolic disorders, nociception, and …
Number of citations: 0 jrnms.bmj.com
N Divorty, AE Mackenzie, SA Nicklin… - Frontiers in …, 2015 - frontiersin.org
G protein-coupled receptor 35 (GPR35) is an orphan receptor, discovered in 1998, that has garnered interest as a potential therapeutic target through its association with a range of …
Number of citations: 96 www.frontiersin.org
AE MacKenzie, G Caltabiano, TC Kent, L Jenkins… - Molecular …, 2014 - ASPET
Lack of high potency agonists has restricted analysis of the G protein–coupled receptor GPR35. Moreover, marked variation in potency and/or affinity of current ligands between human …
Number of citations: 66 molpharm.aspetjournals.org
T Quon, LC Lin, A Ganguly, AB Tobin… - ACS Pharmacology & …, 2020 - ACS Publications
GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) first identified more than 20 years ago. In the intervening period, identification of strong expression in the lower …
Number of citations: 50 pubs.acs.org
G Milligan - Trends in Pharmacological Sciences, 2023 - cell.com
The orphan G-protein-coupled receptor 35 (GPR35), although poorly characterised, is attracting considerable interest as a therapeutic target. Marked differences in pharmacology …
Number of citations: 7 www.cell.com
AE Mackenzie, G Milligan - Neuropharmacology, 2017 - Elsevier
G protein-coupled receptor 35 (GPR35) is an orphan G protein-coupled receptor (GPCR) that can be activated by kynurenic acid at high micromolar concentrations. A previously …
Number of citations: 47 www.sciencedirect.com
M Alkondon, EFR Pereira, SW Todd… - Biochemical …, 2015 - Elsevier
The G-protein-coupled receptor 35 (GPR35) was de-orphanized after the discovery that kynurenic acid (KYNA), an endogenous tryptophan metabolite, acts as an agonist of this receptor…
Number of citations: 32 www.sciencedirect.com
DS Im - Archives of Pharmacal Research, 2023 - Springer
GPR35, an orphan receptor, has been waiting for its ligand since its cloning in 1998. Many endogenous and exogenous molecules have been suggested to act as agonists of GPR35 …
Number of citations: 3 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.